1-Ethyl-2-(2-phenylphenyl)benzene
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Overview
Description
1-Ethyl-2-(2-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethyl group and a biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(2-phenylphenyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another approach involves the reaction of biphenyl with ethylmagnesium bromide (a Grignard reagent) followed by protonation to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nitration: Nitro derivatives of this compound.
Oxidation: Ketones or carboxylic acids.
Reduction: Amines from nitro derivatives.
Scientific Research Applications
1-Ethyl-2-(2-phenylphenyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethyl-2-(2-phenylphenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic rings can undergo substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings. This process is facilitated by the electron-donating ethyl group, which activates the aromatic ring towards electrophilic attack .
Comparison with Similar Compounds
Biphenyl: Lacks the ethyl group but shares the biphenyl structure.
Ethylbenzene: Contains a single benzene ring with an ethyl group.
1,2-Diphenylethane: Similar structure but with an ethane linker instead of a single bond between benzene rings.
Properties
CAS No. |
65634-75-5 |
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Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-ethyl-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-2-16-10-6-7-13-18(16)20-15-9-8-14-19(20)17-11-4-3-5-12-17/h3-15H,2H2,1H3 |
InChI Key |
IFFBOBHSWKIUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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